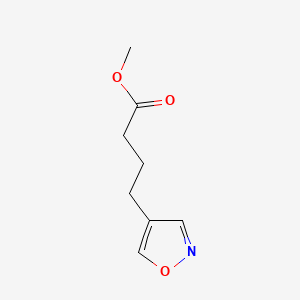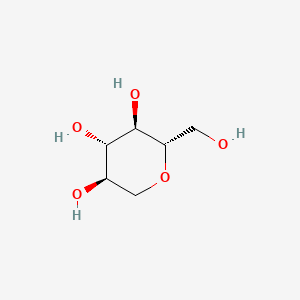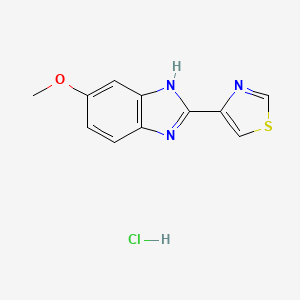
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium is a coordination compound that features a cobalt ion coordinated to a phenol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium typically involves the following steps:
Diazotization: The starting material, 2-(phenylamino)-1-naphthalenyl, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dinitrophenol to form the azo compound.
Complexation: The azo compound is reacted with a cobalt salt (such as cobalt chloride) under specific conditions to form the cobalt complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized phenol derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives depending on the substituent used.
Scientific Research Applications
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium involves its interaction with molecular targets through coordination bonds. The cobalt ion can interact with various biological molecules, potentially altering their function. The azo group can also participate in redox reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methyl, 4,6-dinitro-: Similar structure but with a methyl group instead of the azo group.
2,4-Dinitrophenol: Lacks the azo and cobalt components but shares the dinitrophenol structure.
Uniqueness
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium is unique due to the presence of both the azo group and the cobalt ion, which confer distinct chemical and physical properties. This combination allows for diverse applications in various fields, setting it apart from other similar compounds .
Properties
CAS No. |
125378-91-8 |
|---|---|
Molecular Formula |
C44H28CoN10NaO10- |
Molecular Weight |
938.691 |
IUPAC Name |
sodium;cobalt;[1-[(2E)-2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalen-2-yl]-phenylazanide |
InChI |
InChI=1S/2C22H15N5O5.Co.Na/c2*28-22-19(12-16(26(29)30)13-20(22)27(31)32)24-25-21-17-9-5-4-6-14(17)10-11-18(21)23-15-7-2-1-3-8-15;;/h2*1-13H,(H2,23,24,25,28);;/q;;;+1/p-2 |
InChI Key |
UFCKOHZGKJMBRB-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)[N-]C2=C(C3=CC=CC=C3C=C2)NN=C4C=C(C=C(C4=O)[N+](=O)[O-])[N+](=O)[O-].C1=CC=C(C=C1)[N-]C2=C(C3=CC=CC=C3C=C2)NN=C4C=C(C=C(C4=O)[N+](=O)[O-])[N+](=O)[O-].[Na+].[Co] |
Synonyms |
Cobaltate(1-), bis[2,4-dinitro-6-[[2-(phenylamino) -1-naphthalenyl]azo]phenolato(2-)]-, sodium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)






![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)


